molecular formula C17H20F2N6O B15113182 6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15113182
M. Wt: 362.4 g/mol
InChI Key: NSZAPJFPQITRJF-UHFFFAOYSA-N
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Description

6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl and Difluoromethyl Groups: The cyclopropyl and difluoromethyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as cyclopropyl bromide and difluoromethyl iodide.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the pyrimidine core with the piperazine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: A similar compound with a pyrimidine core and cyclopropyl group.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.

Uniqueness

6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and piperazine groups, in particular, contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C17H20F2N6O

Molecular Weight

362.4 g/mol

IUPAC Name

6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C17H20F2N6O/c1-23-10-20-13(9-15(23)26)24-4-6-25(7-5-24)14-8-12(16(18)19)21-17(22-14)11-2-3-11/h8-11,16H,2-7H2,1H3

InChI Key

NSZAPJFPQITRJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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